molecular formula C10H9NO2 B14421011 Methanone, 2-furanyl(1-methyl-1H-pyrrol-2-yl)- CAS No. 86607-64-9

Methanone, 2-furanyl(1-methyl-1H-pyrrol-2-yl)-

Cat. No.: B14421011
CAS No.: 86607-64-9
M. Wt: 175.18 g/mol
InChI Key: YWRQWAPRRRVFPQ-UHFFFAOYSA-N
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Description

Methanone, 2-furanyl(1-methyl-1H-pyrrol-2-yl)- is an organic compound with a unique structure that combines a furanyl group and a pyrrolyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methanone, 2-furanyl(1-methyl-1H-pyrrol-2-yl)- typically involves the reaction of 2-furanyl methanone with 1-methyl-1H-pyrrole under specific conditions. The reaction is often carried out in the presence of a catalyst and under controlled temperature and pressure to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve more scalable methods such as continuous flow synthesis, where the reactants are continuously fed into a reactor and the product is continuously removed. This method allows for better control over reaction conditions and can lead to higher efficiency and consistency in production.

Chemical Reactions Analysis

Types of Reactions

Methanone, 2-furanyl(1-methyl-1H-pyrrol-2-yl)- can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can lead to the formation of alcohols or other reduced forms.

    Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions. The conditions for these reactions typically involve specific solvents, temperatures, and sometimes catalysts to drive the reactions to completion.

Major Products

The major products formed from these reactions depend on the type of reaction and the specific conditions used. For example, oxidation may yield furanyl-pyrrolyl ketones, while reduction could produce furanyl-pyrrolyl alcohols.

Scientific Research Applications

Methanone, 2-furanyl(1-methyl-1H-pyrrol-2-yl)- has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies involving enzyme interactions and metabolic pathways.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.

    Industry: It may be used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism by which Methanone, 2-furanyl(1-methyl-1H-pyrrol-2-yl)- exerts its effects involves interactions with various molecular targets. These interactions can influence biochemical pathways and cellular processes, leading to the observed effects. The specific pathways and targets depend on the context in which the compound is used, such as in biological or chemical systems.

Comparison with Similar Compounds

Similar Compounds

Some compounds similar to Methanone, 2-furanyl(1-methyl-1H-pyrrol-2-yl)- include:

Uniqueness

Methanone, 2-furanyl(1-methyl-1H-pyrrol-2-yl)- is unique due to its combination of furanyl and pyrrolyl groups, which confer distinct chemical properties and reactivity. This uniqueness makes it valuable in various research and industrial applications where specific chemical characteristics are required.

Properties

86607-64-9

Molecular Formula

C10H9NO2

Molecular Weight

175.18 g/mol

IUPAC Name

furan-2-yl-(1-methylpyrrol-2-yl)methanone

InChI

InChI=1S/C10H9NO2/c1-11-6-2-4-8(11)10(12)9-5-3-7-13-9/h2-7H,1H3

InChI Key

YWRQWAPRRRVFPQ-UHFFFAOYSA-N

Canonical SMILES

CN1C=CC=C1C(=O)C2=CC=CO2

Origin of Product

United States

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